Vitamin D2-3,5-dinitrobenzoate
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Overview
Description
Vitamin D2-3,5-dinitrobenzoate is a derivative of ergocalciferol, commonly known as vitamin D2. This compound is synthesized by the esterification of ergocalciferol with 3,5-dinitrobenzoic acid. It is primarily used in scientific research to study the properties and functions of vitamin D2 and its derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vitamin D2-3,5-dinitrobenzoate involves the esterification of ergocalciferol with 3,5-dinitrobenzoic acid. The process typically includes the following steps:
Starting Materials: Ergocalciferol and 3,5-dinitrobenzoic acid.
Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane.
Procedure: The mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large quantities of ergocalciferol and 3,5-dinitrobenzoic acid.
Optimization: Optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Vitamin D2-3,5-dinitrobenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield ergocalciferol and 3,5-dinitrobenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.
Major Products Formed:
Hydrolysis: Ergocalciferol and 3,5-dinitrobenzoic acid.
Reduction: Vitamin D2-3,5-diaminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Vitamin D2-3,5-dinitrobenzoate has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of vitamin D2 derivatives.
Biology: Employed in studies investigating the biological activity and metabolism of vitamin D2.
Medicine: Utilized in research on the therapeutic potential of vitamin D2 derivatives in treating diseases such as osteoporosis and vitamin D deficiency.
Industry: Applied in the development of vitamin D2 supplements and fortified foods
Mechanism of Action
The mechanism of action of vitamin D2-3,5-dinitrobenzoate involves its conversion to active metabolites that interact with the vitamin D receptor (VDR). The binding of these metabolites to VDR leads to the regulation of gene expression involved in calcium and phosphate homeostasis, bone mineralization, and immune function. The molecular targets include genes encoding proteins such as calcium-binding proteins, osteocalcin, and enzymes involved in vitamin D metabolism .
Comparison with Similar Compounds
Vitamin D2 (Ergocalciferol): The parent compound of vitamin D2-3,5-dinitrobenzoate.
Vitamin D3 (Cholecalciferol): Another form of vitamin D with similar biological functions but different sources and synthesis pathways.
Vitamin D2-3,5-diaminobenzoate: A reduced derivative of this compound
Comparison: this compound is unique due to the presence of nitro groups, which impart distinct chemical reactivity and biological properties. Compared to vitamin D2 and vitamin D3, it is more reactive in certain chemical reactions, making it a valuable tool in research. Additionally, its derivatives, such as vitamin D2-3,5-diaminobenzoate, offer further opportunities for studying the structure-activity relationships of vitamin D compounds .
Properties
IUPAC Name |
[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] 3,5-dinitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46N2O6/c1-22(2)23(3)9-10-25(5)32-15-16-33-26(8-7-17-35(32,33)6)12-13-27-20-31(14-11-24(27)4)43-34(38)28-18-29(36(39)40)21-30(19-28)37(41)42/h9-10,12-13,18-19,21-23,25,31-33H,4,7-8,11,14-17,20H2,1-3,5-6H3/b10-9+,26-12+,27-13-/t23-,25+,31-,32+,33-,35+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECFLFJCNVVCCI-JPKFJIBESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46N2O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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